molecular formula C18H14N2OS2 B6278279 3-(benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 4886-24-2

3-(benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B6278279
CAS No.: 4886-24-2
M. Wt: 338.4
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Description

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with benzyloxy and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Benzyloxy and Benzylsulfanyl Groups: The benzyloxy and benzylsulfanyl groups can be introduced via nucleophilic substitution reactions. For instance, the thiazole intermediate can be reacted with benzyl chloride and sodium sulfide to introduce the benzylsulfanyl group, followed by reaction with benzyl alcohol to introduce the benzyloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzyloxy and benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy and benzylsulfanyl groups can interact with the target’s active site, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1,2-thiazole-4-carbonitrile: Lacks the benzylsulfanyl group, which may affect its reactivity and biological activity.

    5-(Benzylsulfanyl)-1,2-thiazole-4-carbonitrile: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both benzyloxy and benzylsulfanyl groups, which can confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, reactivity, and ability to interact with specific molecular targets.

Properties

CAS No.

4886-24-2

Molecular Formula

C18H14N2OS2

Molecular Weight

338.4

Purity

95

Origin of Product

United States

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